molecular formula C14H12N2O3 B11095367 3-Methyl-4-nitro-5-[(1E,3E)-4-phenyl-1,3-butadienyl]isoxazole

3-Methyl-4-nitro-5-[(1E,3E)-4-phenyl-1,3-butadienyl]isoxazole

Cat. No.: B11095367
M. Wt: 256.26 g/mol
InChI Key: DKPBCIGIONEFBT-NXZHAISVSA-N
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Description

3-Methyl-4-nitro-5-[(1E,3E)-4-phenyl-1,3-butadienyl]isoxazole is a heterocyclic compound with significant interest in the field of organic chemistry This compound is characterized by its isoxazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-nitro-5-[(1E,3E)-4-phenyl-1,3-butadienyl]isoxazole can be achieved through various methods. One efficient method involves the use of solid nano-titania as a catalyst in a solvent-free environment. This method provides a clean and eco-friendly alternative to traditional synthesis routes . The reaction typically involves the condensation of aromatic aldehydes with nitroacetic esters, followed by cyclization to form the isoxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of recyclable catalysts and solvent-free conditions can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-nitro-5-[(1E,3E)-4-phenyl-1,3-butadienyl]isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include various substituted isoxazoles and their derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 3-Methyl-4-nitro-5-[(1E,3E)-4-phenyl-1,3-butadienyl]isoxazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The isoxazole ring can also participate in various biochemical reactions, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoxazole derivatives such as:

Uniqueness

3-Methyl-4-nitro-5-[(1E,3E)-4-phenyl-1,3-butadienyl]isoxazole is unique due to its specific combination of functional groups and the presence of the butadienyl side chain.

Properties

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

IUPAC Name

3-methyl-4-nitro-5-[(1E,3E)-4-phenylbuta-1,3-dienyl]-1,2-oxazole

InChI

InChI=1S/C14H12N2O3/c1-11-14(16(17)18)13(19-15-11)10-6-5-9-12-7-3-2-4-8-12/h2-10H,1H3/b9-5+,10-6+

InChI Key

DKPBCIGIONEFBT-NXZHAISVSA-N

Isomeric SMILES

CC1=NOC(=C1[N+](=O)[O-])/C=C/C=C/C2=CC=CC=C2

Canonical SMILES

CC1=NOC(=C1[N+](=O)[O-])C=CC=CC2=CC=CC=C2

Origin of Product

United States

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